molecular formula C23H27ClN2O3S B12625535 (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone

Cat. No.: B12625535
M. Wt: 447.0 g/mol
InChI Key: FDESVNDFDQVECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, a chlorophenyl group, and a thiazinan-2-yl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include alkyl halides, sodium hydride (NaH), and various solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Solvents: DMF, dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H27ClN2O3S

Molecular Weight

447.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-chloro-3-(1,1-dioxothiazinan-2-yl)phenyl]methanone

InChI

InChI=1S/C23H27ClN2O3S/c24-21-9-8-20(17-22(21)26-12-4-5-15-30(26,28)29)23(27)25-13-10-19(11-14-25)16-18-6-2-1-3-7-18/h1-3,6-9,17,19H,4-5,10-16H2

InChI Key

FDESVNDFDQVECJ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.